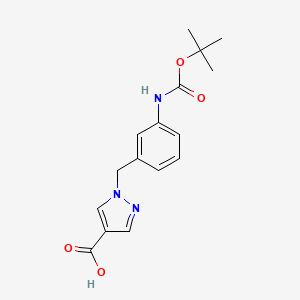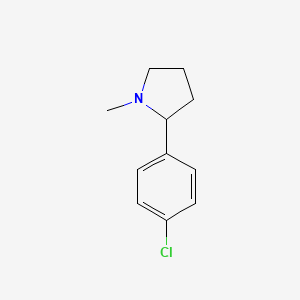
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This compound is part of the pyrrolidine family, which is known for its significant pharmacological and biological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- typically involves the reaction of 4-chlorobenzaldehyde with methylamine and pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The process involves the use of solvents like ethanol or methanol and operates under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It is also investigated for its antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used in the production of fine chemicals and specialty materials. Its derivatives are employed in the manufacture of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,4-dione: Known for its herbicidal and fungicidal properties.
2-(3,5-Dimethoxyphenyl)pyrrolidine: Used in the synthesis of pharmaceuticals.
Pyrrolidin-2-one: A versatile intermediate in organic synthesis.
Uniqueness: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its 4-chlorophenyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI-Schlüssel |
IPUNESKKHWBPCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



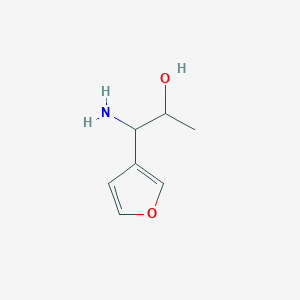
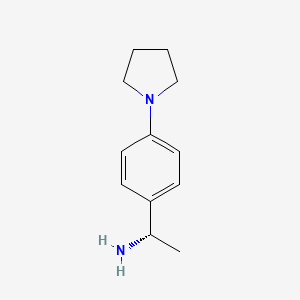
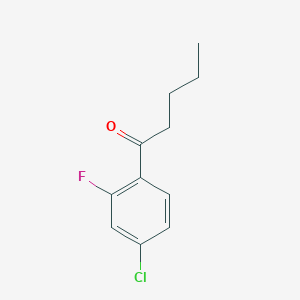
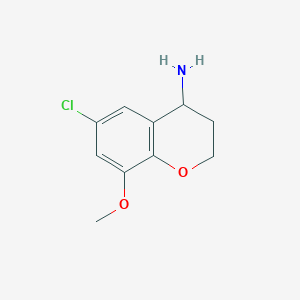
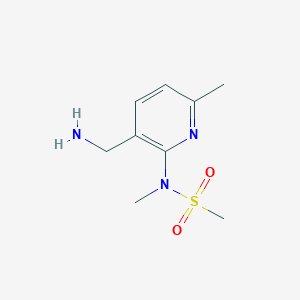
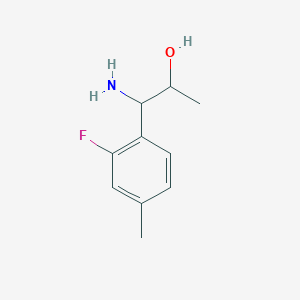
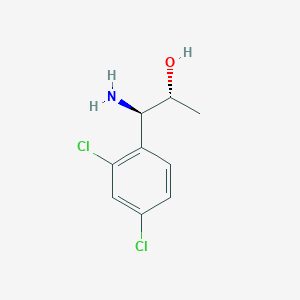
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
